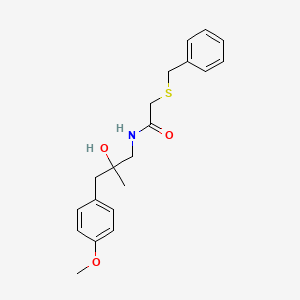

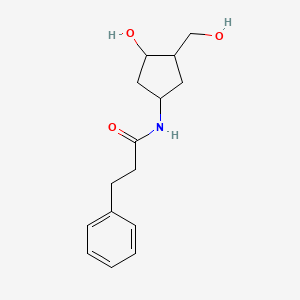

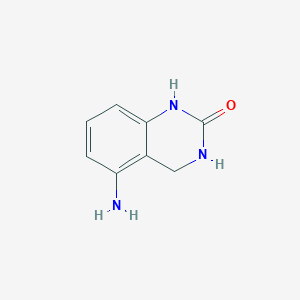

N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest in several studies. For instance, a series of N-substituted benzamide derivatives were synthesized and characterized, leading to the formation of nickel complexes with potential applications in ethylene oligomerization . Another study presented the synthesis of benzimidazole/benzothiazole-2-carboxamides with various substituents, including nitro groups, which were evaluated for their antiproliferative and antioxidative activities . Additionally, the synthesis of imidazoles through the reaction of N-benzylated amidines with carboxylic acid derivatives was described, highlighting the formation of imidazole compounds with a 4-nitrobenzyl substituent . A specific functionalized benzimidazole, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, was synthesized, and its crystal structure was determined .

Molecular Structure Analysis

The molecular structures of synthesized compounds are crucial for understanding their properties and potential applications. The nickel complexes derived from benzamide derivatives were characterized by elemental and spectroscopic analyses, and the molecular structures of representative compounds were determined by single-crystal X-ray diffraction . In another study, the crystal structure of a functionalized benzimidazole was analyzed, revealing that the solid-state geometry is stabilized by intermolecular ππ interactions and van der Waals forces .

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives is explored in various contexts. For example, the reaction of 1,4-benzodiazepinic N-nitrosoamidines with tosylmethyl isocyanide led to novel heterocyclic derivatives, which could be further derivatized to trisubstituted 1,4-benzodiazepines . The synthesis of imidazoles by reacting N-benzylated amidines with carboxylic acid derivatives also demonstrates the versatility of these compounds in forming imidazole structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. The antioxidative potential of benzimidazole/benzothiazole-2-carboxamides was assessed using DPPH free radical scavenging and ferric reducing antioxidant power assays, with some compounds showing significant antioxidative activity . The cardiac electrophysiological activity of N-substituted imidazolylbenzamides was investigated, indicating that the 1H-imidazol-1-yl moiety is a viable group for producing class III electrophysiological activity . Computational calculations were used to understand the intermolecular interactions present in the crystal of a functionalized benzimidazole, which contribute to the stability of the crystal packing .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : This compound and its derivatives have been synthesized through various chemical reactions, emphasizing mild conditions and operational simplicity for propellane derivatives (Yang et al., 2016).

Crystal Structure Determination : Single-crystal X-ray diffraction has been a key tool in confirming the structure of synthesized compounds, including those similar to N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide (Al-Wabli et al., 2019).

Biomedical Research

Antibacterial Studies : Derivatives of this compound have shown medium to high antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Patil et al., 2011).

Antimalarial and Antiproliferative Activities : Certain benzimidazole-5-carboxamide derivatives have been tested for antimalarial properties against Plasmodium berghei and exhibited cytotoxic activity against human cancer cell lines (Romero et al., 2018).

Antifungal Potential : Some derivatives have been evaluated for their potential as antifungal agents, particularly against life-threatening fungal infections (Al-Wabli et al., 2019).

Carbonic Anhydrase Inhibition : Metal complexes of heterocyclic sulfonamide derivatives have shown strong inhibitory properties against carbonic anhydrase, an enzyme significant in various physiological processes (Büyükkıdan et al., 2013).

Pharmacology

- Electrophysiological Activity : Some N-substituted imidazolylbenzamides, structurally related to N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, have shown cardiac electrophysiological activity, indicating potential as class III agents (Morgan et al., 1990).

Chemical Properties and Reactions

Reactivity with Other Compounds : These compounds have been part of studies involving reactions with various nitrogen heterocycles, contributing to a broader understanding of their chemical behavior (Harutyunyan, 2016).

Synthesis of Complexes : The synthesis of imidazole-derived thiosemicarbazones and hydrazones, and their investigation against crop-related fungi, shows the versatility of these compounds in synthesizing biologically active molecules (Reis et al., 2013).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5/c23-18(20-13-3-6-16-17(7-13)27-11-26-16)15-9-21(10-19-15)8-12-1-4-14(5-2-12)22(24)25/h1-7,9-10H,8,11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOGZWPHCBMDNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005599.png)